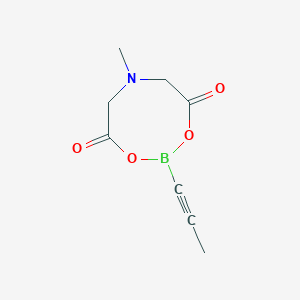

Propynylboronic acid MIDA ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methyl-2-prop-1-ynyl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO4/c1-3-4-9-13-7(11)5-10(2)6-8(12)14-9/h5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQENGIYROIWVHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C#CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673707 | |

| Record name | 6-Methyl-2-(prop-1-yn-1-yl)-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104637-55-9 | |

| Record name | 6-Methyl-2-(prop-1-yn-1-yl)-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Propynylboronic Acid MIDA Ester

Executive Summary

In the landscape of modern synthetic chemistry, the pursuit of molecular complexity from simple, robust building blocks is a paramount objective. Propynylboronic acid N-methyliminodiacetic acid (MIDA) ester has emerged as a cornerstone reagent, empowering chemists to incorporate a versatile propynyl group into complex molecules with unprecedented control and efficiency. This guide provides a comprehensive overview of the synthesis of this valuable reagent, grounded in established chemical principles and field-proven methodologies. We will dissect the strategic rationale behind the MIDA protection strategy, provide detailed, step-by-step protocols for the synthesis of the boronic acid precursor and its subsequent MIDA esterification, and discuss the critical parameters that ensure a successful outcome. This document is intended for researchers, medicinal chemists, and process development scientists who seek to leverage the power of iterative cross-coupling and air-stable boronic acid surrogates in their synthetic endeavors.

Introduction: The Imperative for Stable Boronic Acid Surrogates

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that has revolutionized the art of C-C bond formation.[1] Its power lies in the use of organoboronic acids, which are generally non-toxic, readily available, and exhibit broad functional group tolerance. However, a significant subclass of boronic acids, including many alkenyl, 2-heterocyclic, and alkynyl derivatives, are inherently unstable. They are prone to decomposition via pathways like protodeboronation and oxidation, which limits their shelf-life and compromises their efficiency in coupling reactions.[1][2]

The innovation of the N-methyliminodiacetic acid (MIDA) ligand by the Burke group provided a transformative solution to this long-standing problem. By chelating the boronic acid, the MIDA ligand converts the reactive, sp²-hybridized boron center into a stable, sp³-hybridized boronate.[1] This structural change effectively "masks" the boronic acid's reactivity. The resulting MIDA boronates are typically crystalline, free-flowing solids that are remarkably stable to air, moisture, and silica gel chromatography.[3][4] Crucially, the MIDA group can be easily cleaved under mild aqueous basic conditions to regenerate the active boronic acid in situ for cross-coupling.[3][5]

Propynylboronic acid MIDA ester (CAS 1104637-55-9) leverages this technology to provide a stable and reliable source of the propynyl anion equivalent for organic synthesis.[6][7] Its utility in the iterative synthesis of natural products and complex pharmaceuticals makes a robust understanding of its preparation essential.

The Two-Stage Synthetic Strategy

The synthesis of this compound is logically approached in a two-stage sequence. This strategy isolates the preparation of the potentially unstable boronic acid precursor from the robust and purifying MIDA protection step.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of Prop-1-yn-1-ylboronic Acid

The first stage involves the creation of the carbon-boron bond to form the free boronic acid. The most common and effective method is the reaction of an organometallic nucleophile with a boron electrophile.[8][9]

Mechanism and Causality

The synthesis begins with the deprotonation of propyne's terminal alkyne proton, which has a pKa of approximately 25. A strong base like n-butyllithium (n-BuLi) is required to generate the propynyl lithium nucleophile quantitatively. This highly reactive species then attacks the electrophilic boron atom of trimethyl borate. The resulting borate complex is stable at low temperatures. Subsequent acidic workup hydrolyzes the methoxy groups to yield the target prop-1-yn-1-ylboronic acid. The choice of trimethyl borate is strategic; it is an inexpensive, liquid reagent that reacts cleanly, and the methoxide byproducts are easily removed during the aqueous workup.

Caption: Reaction mechanism for the synthesis of prop-1-yn-1-ylboronic acid.

Detailed Experimental Protocol

Materials: Propyne (condensed), n-Butyllithium (2.5 M in hexanes), Trimethyl borate, Tetrahydrofuran (THF, anhydrous), Hydrochloric acid (2 M), Diethyl ether, Magnesium sulfate.

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Condense propyne (1.0 eq) into anhydrous THF.

-

Slowly add n-butyllithium (1.05 eq) to the stirred solution, maintaining the temperature below -70 °C. Stir for 30 minutes at this temperature to ensure complete formation of the lithium acetylide.

-

In a single portion, add trimethyl borate (1.2 eq) via syringe. The internal temperature should be kept below -60 °C.

-

Allow the reaction mixture to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir for an additional 2 hours.

-

Cool the mixture to 0 °C in an ice bath and slowly quench by adding 2 M aqueous HCl until the pH is ~2.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Field Insight: Prop-1-yn-1-ylboronic acid is susceptible to decomposition. It is highly recommended to proceed immediately to the MIDA esterification step with the crude or minimally purified material.

Part 2: MIDA Esterification

This stage stabilizes the boronic acid for long-term storage and purification. While traditional Dean-Stark conditions can be used, the reaction of the boronic acid with pre-formed MIDA anhydride is milder, often faster, and generally provides higher yields, especially for sensitive substrates.[4][10]

Mechanism and Rationale

MIDA anhydride serves as a highly activated and water-free form of the MIDA ligand. The boronic acid's hydroxyl groups attack the carbonyls of the anhydride, leading to a condensation reaction that forms the stable bicyclic MIDA boronate structure. The reaction is driven by the formation of the thermodynamically stable sp³-hybridized boron center. Using anhydrous dioxane as a solvent prevents premature hydrolysis of the anhydride and the boronic acid.

Detailed Experimental Protocol

Materials: Crude Prop-1-yn-1-ylboronic acid, MIDA anhydride, Dioxane (anhydrous), Ethyl acetate, Acetone. Note: MIDA anhydride can be purchased or synthesized from N-methyliminodiacetic acid and acetic anhydride.[2][10]

Procedure:

-

To a round-bottomed flask charged with crude prop-1-yn-1-ylboronic acid (1.0 eq), add MIDA anhydride (1.5 - 2.0 eq).

-

Add anhydrous dioxane via syringe to form a suspension.

-

Heat the mixture to 70-80 °C under a nitrogen atmosphere and stir for 12-24 hours. Reaction progress can be monitored by TLC or ¹H NMR of an aliquot.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude residue can be purified by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes. The product, being a stable solid, can often be isolated by precipitation or recrystallization from a solvent system like ethyl acetate/hexanes.[4]

Data Presentation and Summary

Table 1: Key Reaction Parameters and Expected Outcomes

| Parameter | Stage 1: Boronic Acid Synthesis | Stage 2: MIDA Esterification |

| Key Reagents | n-BuLi, Trimethyl borate | MIDA Anhydride |

| Solvent | Anhydrous THF | Anhydrous Dioxane |

| Temperature | -78 °C to RT | 70-80 °C |

| Stoichiometry | 1.05 eq n-BuLi, 1.2 eq B(OMe)₃ | 1.5-2.0 eq MIDA Anhydride |

| Typical Yield | ~60-80% (Crude) | ~70-90% (Purified) |

| Workup | Acidic aqueous quench, extraction | Solvent evaporation, chromatography |

| Product Form | Unstable oil/solid | Stable crystalline solid |

Applications and Deprotection

The final product, this compound, is an exceptionally versatile building block for Suzuki-Miyaura cross-coupling reactions to introduce a propynyl moiety. The true power of MIDA boronates is realized in iterative cross-coupling (ICC), where a bifunctional molecule containing both a halide and a MIDA boronate can be used to build up complex carbon skeletons one unit at a time.[3]

Deprotection is reliably achieved immediately before the coupling step. Stirring the MIDA boronate in a mixture of THF and a mild aqueous base, such as 1 M NaOH or saturated NaHCO₃, for 10-30 minutes at room temperature is sufficient to liberate the reactive boronic acid for subsequent transmetalation.[5]

Conclusion

The synthesis of this compound is a robust and reliable process that transforms a potentially unstable alkynylboronic acid into a versatile, benchtop-stable synthetic building block. By employing a two-stage strategy involving organolithium chemistry followed by a mild condensation with MIDA anhydride, researchers can access this key reagent in high yield and purity. The principles and protocols outlined in this guide provide a solid foundation for the successful preparation and application of this and other MIDA boronates, empowering the synthesis of the next generation of complex small molecules.

References

-

A Simple and General Platform for Generating Stereochemically Complex Polyene Frameworks by Iterative Cross-Coupling. ResearchGate. Available from: [Link]

-

Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health (NIH). Available from: [Link]

-

Synthesis of complex aryl MIDA boronates by Rh-catalyzed [2+2+2] cycloaddition. Royal Society of Chemistry Publishing. Available from: [Link]

-

Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses. Available from: [Link]

-

Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. National Institutes of Health (NIH). Available from: [Link]

-

A Mild and Simple Method for Making MIDA Boronates. Amazon S3. Available from: [Link]

-

Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses. Available from: [Link]

-

Boronic acid. Wikipedia. Available from: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information. Available from: [Link]

-

Synthesis and polymerization of boronic acid containing monomers. Royal Society of Chemistry Publishing. Available from: [Link]

-

(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. Available from: [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. Available from: [Link]

-

Phenylboronic acid – preparation and application. Georganics. Available from: [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of complex aryl MIDA boronates by Rh-catalyzed [2+2+2] cycloaddition - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00761H [pubs.rsc.org]

- 6. 丙炔基硼酸甲基亚氨基二乙酸酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 1104637-55-9 [chemicalbook.com]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 10. orgsyn.org [orgsyn.org]

Propynylboronic Acid MIDA Ester: A Technical Guide for Advanced Chemical Synthesis

Introduction: The Advent of a Versatile Building Block

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the demand for stable, versatile, and readily manageable reagents is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of C-C bond formation, yet its utility has often been hampered by the inherent instability of many boronic acids.[1] These crucial reagents are frequently prone to decomposition, such as protodeboronation, which can complicate storage, handling, and reaction efficiency.[1][2]

Propynylboronic acid N-methyliminodiacetic acid (MIDA) ester emerges as a powerful solution to these challenges. It belongs to a class of organoboron reagents developed to mask the reactivity of the boronic acid functional group until its strategic release is desired. By complexing the boronic acid with the tridentate MIDA ligand, the boron center is rehybridized from a reactive sp² state to a stable sp³ state, rendering the reagent exceptionally robust.[2][3] This guide provides an in-depth examination of the chemical properties, synthesis, and application of propynylboronic acid MIDA ester, offering researchers and drug development professionals the technical insights required to leverage this reagent for the construction of complex molecular architectures.

Physicochemical and Structural Properties

This compound is a free-flowing, crystalline solid that is indefinitely stable on the benchtop under air.[4][5] This remarkable stability contrasts sharply with its un-protected boronic acid counterpart, simplifying handling, purification, and storage.

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | Propargylboronic acid MIDA ester | [6] |

| CAS Number | 1104637-55-9 | |

| Molecular Formula | C₈H₁₀BNO₄ | [6] |

| Molecular Weight | 194.98 g/mol | [6] |

| Appearance | Solid | |

| Melting Point | 185-204 °C (decomposes) | |

| Storage Temperature | 2-8°C | [6] |

The MIDA Advantage: A Structural Perspective

The exceptional stability of MIDA boronates is a direct consequence of their unique three-dimensional structure. The N-methyliminodiacetic acid ligand acts as a tridentate chelating agent, coordinating to the boron atom through the nitrogen and two carboxylate oxygens.[3] This coordinative shielding deactivates the Lewis acidity of the boron center by saturating its vacant p-orbital, thus preventing unwanted side reactions.[3][7]

Caption: Structure of this compound.

Synthesis and Purification

The synthesis of MIDA boronates has been refined to be operationally simple and efficient. While early methods involved high-temperature condensation with the free diacid, a milder and more general protocol utilizes MIDA anhydride.[8] This method avoids harsh acidic conditions and provides higher yields for sensitive boronic acids.[8]

General Protocol for MIDA Boronate Synthesis via MIDA Anhydride

This protocol is a generalized procedure based on established methods.[8][9]

-

Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar, add the parent propynylboronic acid (1.0 equiv) and MIDA anhydride (1.5 - 3.0 equiv).

-

Solvent Addition: Suspend the solids in an anhydrous solvent such as dioxane or a toluene/DMSO mixture. The use of excess MIDA anhydride also serves as an internal desiccant.[8]

-

Heating: Heat the reaction mixture at reflux (typically 80-110 °C) for 2-6 hours, monitoring by TLC or LC-MS for the consumption of the starting boronic acid.

-

Workup: Upon completion, cool the reaction to room temperature. The workup procedure can vary, but often involves dilution with an organic solvent like ethyl acetate, washing with water and brine, drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentration under reduced pressure.

-

Purification: A key advantage of MIDA boronates is their universal compatibility with silica gel chromatography.[5] The crude product can be purified via standard column chromatography to yield the pure MIDA boronate, which is often a crystalline solid.[8]

Purification via Catch-and-Release Chromatography

A highly efficient purification strategy leverages the unique binary affinity of MIDA boronates for silica gel.[8]

Caption: Catch-and-Release Purification Workflow.

In this method, the crude material is loaded onto a silica gel plug using a non-polar solvent like diethyl ether, in which MIDA boronates are minimally mobile. Impurities can be washed away. Subsequently, switching the elution solvent to tetrahydrofuran (THF) mobilizes the MIDA boronate, allowing for its rapid elution and isolation in high purity.[8]

Reactivity and Applications in Synthesis

The utility of this compound stems from its designed reactivity: inertness under anhydrous coupling conditions and controlled deprotection under aqueous basic conditions. This allows for its participation in iterative cross-coupling sequences, a powerful strategy for the streamlined synthesis of complex molecules.[5][10]

Controlled Deprotection (Hydrolysis)

The MIDA ligand can be cleaved to release the parent propynylboronic acid in situ. The rate of this hydrolysis is highly dependent on the base and conditions employed, providing a crucial element of control for the synthetic chemist.[11]

| Condition | Reagent | Rate of Release | Mechanism | Reference |

| Fast Release | 1 M NaOH (aq) | Minutes at 23 °C | Base-mediated ester hydrolysis | [2][11] |

| Slow Release | K₃PO₄ (aq) | Hours at elevated temp. | Neutral hydrolysis (B-N cleavage) | [11] |

| No Release | Anhydrous K₃PO₄ | Unreactive | Lack of water for hydrolysis | [2][11] |

This tunable reactivity is fundamental to its use. For instance, slow-release conditions are particularly beneficial when coupling unstable boronic acids, as the low steady-state concentration of the reactive species minimizes decomposition pathways.[7]

Application in Suzuki-Miyaura Iterative Cross-Coupling

This compound is an ideal building block for iterative cross-coupling (ICC), a methodology championed by the Burke group for the automated synthesis of small molecules.[2][10] The alkyne moiety serves as a versatile handle for further transformations, such as Sonogashira couplings, click chemistry, or reduction to other functionalities.

The general cycle involves two key steps:

-

Cross-Coupling: A bifunctional building block (e.g., a halo-aryl MIDA boronate) is coupled with a partner. The MIDA boronate end of the molecule remains inert.

-

Deprotection: The newly installed MIDA boronate is then hydrolyzed to the free boronic acid, which is now ready for the next coupling cycle.

Caption: Deprotection and Suzuki-Miyaura Coupling Cycle.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, non-optimized protocol for the coupling of this compound with an aryl bromide.

-

Deprotection: In a flask, dissolve this compound (1.1 equiv) in a mixture of THF and water (e.g., 3:1 v/v). Add 1 M aqueous NaOH (2.0-3.0 equiv) and stir at room temperature for 30-60 minutes to ensure complete hydrolysis to the boronic acid.

-

Reaction Setup: In a separate reaction vessel, add the aryl bromide (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., SPhos, 4-10 mol%). Purge the vessel with an inert gas (Argon or Nitrogen).

-

Solvent and Base Addition: Add an appropriate solvent (e.g., toluene or THF) and a base (e.g., K₃PO₄, 2.0-3.0 equiv).

-

Coupling: Transfer the freshly prepared propynylboronic acid solution from step 1 to the reaction vessel via cannula.

-

Heating: Heat the reaction mixture (typically 23-80 °C) until the starting aryl bromide is consumed, as monitored by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sulfate, filter, and concentrate. Purify the crude residue by silica gel column chromatography to obtain the desired alkynylated product.

Safety, Handling, and Storage

This compound is a stable solid, simplifying its handling compared to many organoboron reagents.[6] However, standard laboratory safety practices should always be observed.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is 2-8°C to ensure long-term stability.[6]

Conclusion

This compound represents a significant advancement in the field of synthetic organic chemistry. Its engineered stability, combined with its capacity for controlled, tunable release of the reactive boronic acid, makes it an invaluable tool for researchers. Its compatibility with standard purification techniques and its central role in powerful iterative cross-coupling strategies position it as a key building block for the efficient and systematic synthesis of novel pharmaceuticals, natural products, and advanced materials.[4][12] The principles and protocols outlined in this guide provide a foundation for scientists to confidently incorporate this versatile reagent into their synthetic programs.

References

-

MySkinRecipes. This compound.

-

Sigma-Aldrich. MIDA-protected Boronate Esters.

-

BLDpharm. BLD Insights | MIDA Boronate: A New Organo-boron Reagent.

-

Sigma-Aldrich. MIDA Boronates.

-

Organic Syntheses. Org. Synth. 2022, 99, 92-114.

-

Sigma-Aldrich. This compound 95%.

-

Chem-Station. MIDA boronate | Chem-Station Int. Ed.

-

ResearchGate. Recent Advances in the Synthesis and Reactivity of MIDA Boronates.

-

ChemicalBook. This compound | 1104637-55-9.

-

BLDpharm. MIDA Boronate: A New Organo-boron Reagent.

-

Grillo, A. S.; Burke, M. D. From Synthesis to Function via Iterative Assembly of N‑Methyliminodiacetic Acid Boronate Building Blocks. Acc. Chem. Res. 2015, 48 (8), 2297–2307.

-

Li, C., et al. Regioselective Electrophilic Addition to Propargylic B(MIDA)s Enabled by β‐Boron Effect. Angew. Chem. Int. Ed. 2023, e202308940.

-

Gillis, E. P.; Burke, M. D. Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta. 2009, 42 (1), 17-27.

-

Smolecule. (2-Methylpropyl)boronic acid mida ester.

-

Coombs, J. R., et al. MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nat. Chem. 2015, 7, 899–903.

-

Sigma-Aldrich. This compound 95%.

-

Sigma-Aldrich. MIDA Boronates.

-

Ball, M., et al. A Mild and Simple Method for Making MIDA Boronates.

-

Lennox, A. J. J.; Lloyd-Jones, G. C. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Isr. J. Chem. 2010, 50 (5-6), 664-674.

-

Chambers, B. A., et al. A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Molecules 2022, 27, 5052.

-

Carrow, B. P.; Hartwig, J. F. Selection of boron reagents for Suzuki–Miyaura coupling. Tetrahedron. 2014, 70 (2), 423-432.

-

Vedejs, E.; Chapman, R. W.; Fields, S. C.; Lin, S.; Schrimpf, M. R. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. J. Org. Chem. 1995, 60 (10), 3020–3027.

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Buy (2-Methylpropyl)boronic acid mida ester [smolecule.com]

- 4. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 5. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [myskinrecipes.com]

- 7. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 10. grillolabuc.com [grillolabuc.com]

- 11. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

propynylboronic acid MIDA ester structure and stability

Introduction

In the landscape of modern organic synthesis, particularly in pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for carbon-carbon bond formation.[1] However, the utility of many crucial building blocks, especially unsaturated boronic acids like their alkynyl counterparts, has historically been limited by their inherent instability.[2] These compounds are often prone to decomposition pathways such as protodeboronation and oxidation, complicating their storage, handling, and reaction efficiency.[3]

To overcome these challenges, the development of stable boronic acid surrogates has been a significant area of research. Among the most successful solutions is the use of N-methyliminodiacetic acid (MIDA) as a protecting group.[4][5] By chelating to the boron center, the MIDA ligand transforms the electron-deficient, sp²-hybridized boron into a more stable, sp³-hybridized boronate ester.[6] This structural modification imparts remarkable stability, rendering the molecule tolerant to air, moisture, and even silica gel chromatography.[4][5]

This guide offers an in-depth technical overview of this compound, a key reagent for introducing the propynyl moiety in complex molecule synthesis. We will explore its molecular architecture, delve into the mechanistic basis of its stability, provide quantitative insights, and present field-proven protocols for its strategic application in cross-coupling reactions.

Part I: The Molecular Architecture of this compound

Chemical Structure and Properties

This compound is a crystalline, free-flowing solid that is readily handled on the benchtop.[5] Its structure features a central boron atom bonded to a propynyl group (C₃H₃) and chelated by the tridentate N-methyliminodiacetic acid (MIDA) ligand. This chelation creates a stable bicyclic structure where the boron atom adopts a tetrahedral geometry, effectively shielding its vacant p-orbital and deactivating its Lewis acidity.[4]

Key Molecular Information:

-

Appearance: Solid[8]

Caption: Structure of this compound.

Synthesis and Purification

The synthesis of MIDA boronates is typically achieved through a condensation reaction between the corresponding boronic acid and N-methyliminodiacetic acid.[10] While early methods often required harsh conditions, such as high-temperature dehydration, milder protocols have been developed. A common and efficient method involves heating the boronic acid with MIDA anhydride in a suitable solvent like dioxane or a DMF/toluene mixture.[11] This approach avoids the need for strong acids and high temperatures, preserving sensitive functional groups.[11]

One of the most significant practical advantages of MIDA boronates is their compatibility with silica gel chromatography.[4][5] Unlike many free boronic acids that can degrade on silica, MIDA boronates can be routinely purified using standard column chromatography techniques, simplifying the isolation of highly pure material.

Part II: A Deep Dive into Stability and Handling

The Mechanistic Basis of Stability

The remarkable stability of MIDA boronates stems from the protective chelation by the MIDA ligand. This chelation induces a change in the boron's hybridization from sp² to sp³, which has two critical consequences:

-

Shielding the Vacant p-Orbital: In a free boronic acid, the vacant p-orbital on the sp²-hybridized boron atom makes it susceptible to nucleophilic attack and decomposition pathways. The dative bond from the MIDA nitrogen atom fills this orbital, rendering the boron center significantly less Lewis acidic and electrophilic.[4]

-

Preventing Oligomerization: Free boronic acids can form cyclic trimers known as boroxines through dehydration. The bulky, encapsulating MIDA ligand sterically hinders this process, ensuring the MIDA boronate exists as a stable monomer.[2]

This enhanced stability is not merely an academic curiosity; it translates into tangible benefits for the practicing chemist. This compound is indefinitely stable on the benchtop under air, whereas the corresponding free boronic acid degrades significantly over a short period.[3]

Quantitative Stability Profile

The stability of MIDA boronates has been quantitatively assessed under various conditions. The key to their application is the controlled release of the active boronic acid, which is achieved through hydrolysis.

| Condition | Stability/Reactivity of MIDA Boronate | Causality and Field Insight |

| Benchtop (Air, Moisture) | Highly Stable (>95% remaining after 60 days)[3] | The MIDA ligand provides robust protection against ambient air and moisture, eliminating the need for specialized storage like gloveboxes.[5] |

| Anhydrous Cross-Coupling | Unreactive (Stable up to 80-100 °C) | The sp³-hybridized boron is not competent for transmetalation with the palladium catalyst. This allows other reactions to be performed in the presence of the MIDA boronate.[4][6] |

| Aqueous Base (e.g., 1M NaOH) | Fast Hydrolysis (Deprotection in minutes)[12] | Strong aqueous base mediates a rapid hydrolysis, quickly releasing the active boronic acid for subsequent reactions. The mechanism involves hydroxide attack at a MIDA carbonyl carbon.[13][14][15] |

| Aqueous Base (e.g., K₃PO₄) | Slow, Controlled Hydrolysis (Release over hours)[3] | Weaker bases or conditions with lower water activity promote a slower, sustained release of the boronic acid. This "slow-release" is ideal for cross-coupling of unstable boronic acids, as it keeps the instantaneous concentration of the reactive species low, minimizing side reactions.[3][4] |

| Acidic Conditions | Generally Stable | Hydrolysis rates are substantially slower at low pH compared to high pH, making MIDA boronates compatible with many acidic reaction conditions.[12] |

Recommended Handling and Storage

-

Storage: Store at 2-8°C for long-term preservation, although the material is stable at room temperature for extended periods.[7] No special precautions against air or moisture are necessary for routine handling.

-

Solvents: this compound is soluble in many common organic solvents, facilitating its use in a wide range of reaction media.

-

Handling: As a crystalline solid, it can be weighed and handled on an open bench without significant risk of decomposition.

Part III: Strategic Application in Synthesis

Deprotection and In Situ Suzuki-Miyaura Coupling

The true power of this compound lies in its ability to act as a stable precursor that releases the reactive propynylboronic acid in situ under specific, controlled conditions. This "slow-release" strategy is the cornerstone of its application in Suzuki-Miyaura cross-coupling.

The process begins with the stable MIDA boronate. Upon introduction of a suitable aqueous base (e.g., K₃PO₄), a slow hydrolysis is initiated, cleaving the MIDA ligand and liberating the sp²-hybridized propynylboronic acid. This active species can then enter the palladium catalytic cycle, undergo transmetalation, and couple with an aryl or vinyl halide to form the desired product.

Caption: Workflow for in situ deprotection and coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a representative example for the cross-coupling of this compound with an aryl bromide. As a Senior Application Scientist, I stress that optimization of catalyst, base, and solvent may be necessary for specific substrates.

Objective: To synthesize 1-(prop-1-yn-1-yl)-4-nitrobenzene from 1-bromo-4-nitrobenzene and this compound.

Materials:

-

This compound (1.2 equiv.)

-

1-Bromo-4-nitrobenzene (1.0 equiv.)

-

Pd(dppf)Cl₂ (Palladium catalyst, 3 mol%)

-

Potassium phosphate (K₃PO₄, 3.0 equiv.)

-

Dioxane and Water (5:1 mixture)

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound, 1-bromo-4-nitrobenzene, Pd(dppf)Cl₂, and K₃PO₄.

-

Rationale: An inert atmosphere is crucial to prevent oxidation of the Pd(0) species, which is the active form of the catalyst.

-

-

Solvent Addition: Add the degassed 5:1 dioxane/water solvent mixture via syringe.

-

Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Rationale: Elevated temperature increases the rate of both the MIDA boronate hydrolysis and the catalytic cross-coupling cycle.[3]

-

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

-

Self-Validation: The successful isolation of the product validates the stability of the MIDA boronate to the purification conditions and the efficacy of the slow-release coupling.

-

Conclusion

This compound is a testament to the power of strategic molecular design in overcoming fundamental challenges in synthetic chemistry. By reversibly protecting the reactive boronic acid moiety, the MIDA ligand transforms an unstable intermediate into a robust, crystalline solid that is easy to handle, purify, and store.[5] Its capacity for controlled, slow release of the active boronic acid under mild basic conditions enables its effective use in Suzuki-Miyaura cross-couplings, providing reliable access to propynylated compounds that are vital in drug discovery and materials science.[4][7] The principles embodied by this reagent offer a clear roadmap for the development of next-generation synthetic tools, empowering researchers to build complex molecules with greater efficiency and precision.

References

- Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H. Y., Burke, M. D., & Lloyd-Jones, G. C. (n.d.). MIDA boronates are hydrolysed fast and slow by two different mechanisms.

- Gonzalez, J. A., et al. (n.d.). MIDA boronates are hydrolysed fast and slow by two different mechanisms. University of Bristol.

- Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms.

- Gonzalez, J. A., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC - NIH.

- Various Authors. (n.d.). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms | Request PDF.

- Gonzalez, J. A., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed - NIH.

- Chem-Station. (2014). MIDA boronate.

- Sigma-Aldrich. (n.d.).

- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).

- BenchChem. (2025).

- BLDpharm. (n.d.). MIDA Boronate: A New Organo-boron Reagent. BLDpharm Website.

- MySkinRecipes. (n.d.). This compound. MySkinRecipes Website.

- Gallou, F., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society.

- Sigma-Aldrich. (n.d.). This compound 95%. Sigma-Aldrich Website.

- Gallou, F., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society.

- Various Authors. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website.

- ChemicalBook. (2025). This compound | 1104637-55-9. ChemicalBook Website.

- Sigma-Aldrich. (n.d.). This compound 95%. Sigma-Aldrich Website.

- Various Authors. (2020).

- Various Authors. (n.d.). 3 - Organic Syntheses Procedure. Organic Syntheses.

- Sigma-Aldrich. (n.d.).

- Various Authors. (2022).

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]

- 5. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound [myskinrecipes.com]

- 8. This compound 95 1104637-55-9 [sigmaaldrich.com]

- 9. This compound | 1104637-55-9 [chemicalbook.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research.manchester.ac.uk [research.manchester.ac.uk]

- 14. MIDA boronates are hydrolysed fast and slow by two different mechanisms [escholarship.org]

- 15. semanticscholar.org [semanticscholar.org]

- 16. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored by a Senior Application Scientist

An In-depth Technical Guide to Propynylboronic Acid MIDA Ester

Foreword: The Alkynyl Boronate Conundrum and the MIDA Solution

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds. Its power is particularly evident in the synthesis of complex molecules, including pharmaceuticals and advanced materials. However, the utility of this reaction has historically been hampered by the instability of certain classes of boronic acids, particularly small, unsaturated ones like alkynylboronic acids. These reagents are often prone to decomposition, complicating their storage, handling, and use in iterative cross-coupling sequences required for building molecular complexity.

This guide delves into a transformative solution to this challenge: This compound . The introduction of the N-methyliminodiacetic acid (MIDA) ligand represents a paradigm shift, converting the traditionally unstable propynylboronic acid into a robust, crystalline, and highly versatile building block. We will explore the fundamental chemistry of this reagent, its synthesis, and its application in sophisticated synthetic strategies, providing researchers, scientists, and drug development professionals with the technical insights to leverage its full potential.

Part 1: Core Properties and Handling of this compound

Understanding the fundamental physicochemical properties of a reagent is critical for its effective and safe use in the laboratory. This compound is a white to off-white solid that exhibits remarkable stability compared to its unprotected boronic acid counterpart.[1]

| Property | Value | Reference |

| CAS Number | 1104637-55-9 | [1][2] |

| Molecular Formula | C₈H₁₀BNO₄ | [1][2] |

| Molecular Weight | 194.98 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 185-204 °C (decomposes) | [2] |

| Storage Conditions | 2-8°C | [1] |

| Solubility | Soluble in various organic solvents | [3] |

| Stability | Indefinitely bench-top stable under air | [3][4] |

| Chromatography | Compatible with silica gel chromatography | [3][4][5] |

Handling and Storage Recommendations:

This compound's enhanced stability simplifies its handling. Unlike many other air- and moisture-sensitive organoboron reagents, it does not require strictly inert atmosphere techniques for routine manipulation.[1] It is indefinitely stable on the benchtop, which is a significant practical advantage in a research setting.[3][4] For long-term storage, refrigeration at 2-8°C is recommended to ensure maximum shelf-life.[1]

Part 2: The MIDA Ligand - A Keystone of Stability and Controlled Reactivity

The innovation of MIDA boronates, developed by the laboratory of Professor Martin Burke, lies in the clever use of the N-methyliminodiacetic acid (MIDA) ligand to reversibly protect the boronic acid.[3][4]

The Mechanism of Protection:

Free boronic acids possess a vacant p-orbital on the sp²-hybridized boron atom. This orbital is key to the transmetalation step in the Suzuki-Miyaura catalytic cycle but also a primary site for decomposition pathways. The MIDA ligand is a trivalent chelating agent that coordinates to the boron atom through its nitrogen and two carboxylate oxygens.[6] This coordination forces a rehybridization of the boron center from trigonal planar sp² to tetrahedral sp³.[4][6]

The resulting sp³-hybridized MIDA boronate lacks the vacant p-orbital, effectively "turning off" its reactivity towards transmetalation under standard anhydrous cross-coupling conditions, even at temperatures up to 80 °C.[3][4] This protection renders the molecule stable to air, moisture, and silica gel chromatography.[5]

Figure 1. The MIDA ligand transforms the unstable sp² boronic acid into a stable sp³ boronate.

Controlled Deprotection for "On-Demand" Reactivity:

The true elegance of the MIDA boronate strategy is the ability to easily cleave the MIDA ligand under specific and mild conditions, liberating the reactive sp²-hybridized boronic acid in situ. This deprotection is typically achieved at room temperature using mild aqueous basic conditions.[3][4]

Common conditions for deprotection include:

-

1 M aqueous Sodium Hydroxide (NaOH)

-

Aqueous Sodium Bicarbonate (NaHCO₃)

-

Aqueous Potassium Phosphate (K₃PO₄)[3]

This "slow-release" mechanism is particularly advantageous when using unstable boronic acids, as it ensures that the concentration of the reactive species remains low throughout the reaction, minimizing decomposition.[3]

Part 3: Synthesis of this compound

The synthesis of MIDA boronates is generally straightforward, involving the condensation of a boronic acid with N-methyliminodiacetic acid. Several protocols have been developed to improve efficiency and convenience.

General Synthetic Approach:

The most common methods involve reacting the parent boronic acid with either MIDA itself, often with azeotropic removal of water using a Dean-Stark apparatus, or with pre-activated MIDA anhydride.[7][8] More recently, simplified kit-based procedures have become available, offering a convenient and high-yielding route.[6][7]

Figure 2. General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Conventional Heating Method):

This protocol is adapted from established methods for MIDA boronate synthesis.[8]

-

Reaction Setup: To a reaction vial equipped with a stirrer bar, add the parent boronic acid (1.0 eq) and N-methyliminodiacetic acid (MIDA) (1.0-1.2 eq).[7][8]

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the vial to dissolve the solids.[8]

-

Heating: Seal the vial and heat the reaction mixture to 160 °C for 10-15 minutes using a conventional heating block or a microwave reactor.[8]

-

Work-up: After cooling to room temperature, remove the DMF under reduced pressure.[8]

-

Purification: Suspend the resulting solid in diethyl ether and sonicate for 10 minutes. The pure MIDA boronate ester will precipitate as a solid, which can be collected by filtration and dried.[8]

Part 4: Application in Iterative Suzuki-Miyaura Cross-Coupling

The stability and controlled reactivity of this compound make it an ideal building block for iterative cross-coupling (ICC). ICC is a powerful strategy for the systematic synthesis of complex molecules where different fragments are sequentially coupled together.

The core principle is to use a bifunctional building block containing a MIDA-protected boronate at one end and a halide (e.g., bromide or iodide) at the other. The halide can participate in a Suzuki-Miyaura coupling while the MIDA boronate remains inert. In a subsequent step, the MIDA group is cleaved, revealing the boronic acid for the next coupling reaction.

Iterative Cross-Coupling Workflow:

Figure 3. A simplified workflow demonstrating the principle of iterative cross-coupling.

Detailed Experimental Protocol for Suzuki-Miyaura Coupling:

This protocol describes the deprotection of the MIDA ester and subsequent cross-coupling in a one-pot fashion.

-

Reagents: In a reaction vessel, combine the aryl or vinyl halide (1.0 eq), this compound (1.1-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., SPhos, 4-10 mol%).

-

Solvent and Base: Add a suitable solvent (e.g., THF or Toluene) and an aqueous solution of a base (e.g., 1 M K₃PO₄ or 1 M NaOH, 3.0 eq). The aqueous base serves to deprotect the MIDA ester in situ.[4]

-

Reaction: Purge the vessel with an inert gas (e.g., nitrogen or argon) and stir the mixture at room temperature or with gentle heating (e.g., 45 °C) until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired coupled product.

This protocol leverages the "slow release" principle, where the MIDA ester is gradually hydrolyzed to the active boronic acid, which then participates in the catalytic cycle.[3] This approach is particularly effective for preventing the decomposition of the sensitive propynylboronic acid.

Conclusion

This compound is more than just a reagent; it is an enabling technology for synthetic chemists. By solving the long-standing problem of alkynylboronic acid instability, it has opened new avenues for the construction of complex molecular architectures. Its benchtop stability, compatibility with chromatography, and, most importantly, its capacity for controlled, iterative cross-coupling make it an invaluable tool in drug discovery, natural product synthesis, and materials science.[1][4][5] As the demand for molecular complexity grows, the strategic application of robust and versatile building blocks like this compound will continue to be a driving force of innovation in chemical synthesis.

References

-

This compound. MySkinRecipes. [Link]

-

A Mild and Simple Method for Making MIDA Boronates. Amazon S3. [Link]

-

Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses. [Link]

-

A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Semantic Scholar. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. プロピニルボロン酸MIDAエステル 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. MIDA Boronates [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 6. Buy (2-Methylpropyl)boronic acid mida ester [smolecule.com]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Technical Guide to the Handling and Storage of Propynylboronic Acid MIDA Ester

An In-depth Technical Guide:

This guide provides researchers, scientists, and drug development professionals with a detailed technical overview of the handling, storage, and utilization of propynylboronic acid MIDA ester. The content synthesizes chemical principles with field-proven insights to ensure procedural success and reagent integrity.

Introduction: The Strategic Advantage of MIDA-Protected Alkynes

This compound is a highly versatile and robust building block in modern organic synthesis. Its utility stems from the unique combination of a reactive propargyl group and a boron atom protected by N-methyliminodiacetic acid (MIDA). Unprotected boronic acids, particularly those with unsaturated organic fragments, are often prone to decomposition pathways such as protodeboronation, oxidation, and polymerization, complicating their storage and handling. The MIDA ligand mitigates these issues by forming a stable, tetracoordinate sp³-hybridized boron center, rendering the boronate ester unreactive to many standard organic transformations, including anhydrous cross-coupling conditions at temperatures up to 80 °C.[1]

This air- and moisture-tolerant crystalline solid offers significant advantages: it is indefinitely stable on the benchtop, compatible with silica gel chromatography, and can be handled with ease, simplifying purification and complex multi-step syntheses.[2][3] The protecting group is designed to be cleaved under specific, mild aqueous basic conditions, liberating the reactive sp²-hybridized boronic acid in situ for subsequent reactions, most notably the Suzuki-Miyaura cross-coupling.[1][4] This guide delineates the best practices for maintaining the stability and reactivity of this valuable reagent.

Physicochemical Properties and Stability

Understanding the inherent properties of this compound is fundamental to its effective use.

-

Chemical Structure: The MIDA ligand forms a bicyclic structure around the boron atom, effectively shielding it from unwanted reactions.

Caption: Structure of this compound.

Data Presentation: Key Properties

| Property | Value | Source(s) |

| CAS Number | 1104637-55-9 | [3] |

| Molecular Formula | C₈H₁₀BNO₄ | [3] |

| Molecular Weight | 194.98 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [2] |

| Stability | Indefinitely bench-top stable in air | [1][2] |

| Recommended Storage | 2-8°C | [3] |

The stability of MIDA boronates is remarkable; studies have shown that after 60 days of benchtop storage under air, >95% of the MIDA boronate remains intact, whereas the corresponding free boronic acids often show significant decomposition over just 15 days.

Storage and Handling Protocols

Adherence to proper storage and handling protocols is critical to prevent degradation and ensure experimental reproducibility.

Optimal Storage Conditions

While generally robust, long-term integrity is best preserved under controlled conditions.

-

Temperature: Store refrigerated at 2-8°C .[3] Avoid repeated freeze-thaw cycles. Although stable at room temperature for extended periods, refrigeration minimizes the potential for slow degradation over months or years.

-

Atmosphere: The compound is air-stable and does not require a dedicated inert atmosphere for storage.[1][2] However, the container should be tightly sealed to prevent contamination from atmospheric moisture, which could lead to clumping.[5]

-

Container: Use the original supplier vial or a well-sealed glass container. Ensure the cap provides an airtight seal.

Experimental Protocol: Weighing and Transfer

This compound is a free-flowing crystalline solid, which simplifies handling.[2]

-

Acclimatization: Before opening, allow the container to warm to ambient laboratory temperature for 15-20 minutes. This crucial step prevents condensation of atmospheric moisture onto the cold solid, which could compromise its integrity.

-

Weighing: Weigh the desired amount of the solid quickly in the air on a calibrated analytical balance. Prolonged exposure to the open atmosphere is unnecessary but not detrimental.

-

Transfer: Use a clean spatula to transfer the solid to the reaction vessel.

-

Inert Atmosphere (Reaction Dependent): If the subsequent reaction is air- or moisture-sensitive (e.g., involving organometallics or certain palladium catalysts), perform the transfer in a glovebox or under a positive pressure of an inert gas (Nitrogen or Argon) within the reaction flask.[6][7] For most applications, including many Suzuki-Miyaura couplings, this is not strictly necessary for the MIDA boronate itself but is good practice for the overall reaction integrity.

Dissolution and Solution Stability

-

Compatible Solvents: this compound is soluble in a range of common organic solvents, including tetrahydrofuran (THF), dioxane, and ethyl acetate (EtOAc).[4][8]

-

Solution Preparation: Add the solvent to the flask containing the pre-weighed solid. Agitate or stir until fully dissolved.

-

Solution Storage: While solid MIDA esters are very stable, solutions are more susceptible to degradation. It is recommended to prepare solutions fresh for each use. If short-term storage is necessary, keep the solution under an inert atmosphere and refrigerated. Avoid prolonged storage in solution.

Chemical Compatibility and Reactivity

The MIDA group acts as a robust shield, allowing for a wide range of chemical transformations on other parts of the molecule.

Reagent and Reaction Compatibility

The MIDA boronate moiety is inert to a vast array of reaction conditions, a property that enables its use in complex, multi-step synthetic sequences.[9]

| Compatible Reaction / Reagent Class | Examples | Source(s) |

| Cross-Coupling Reactions | Heck, Stille, Sonogashira, Negishi (on other parts of the molecule) | |

| Olefinations | Horner-Wadsworth-Emmons, Takai | [1] |

| Aldol Reactions | Evans, Paterson | [1] |

| Reductions / Oxidations | Diastereoselective reductions, Dess-Martin periodinane oxidation | |

| Aqueous Workup | Water, brine, aq. HCl, aq. NH₄Cl, aq. NaS₂O₃ | [8] |

| Chromatography | Silica gel | [1][2][4] |

Incompatibilities and Deprotection

The primary incompatibility is with conditions that cause premature cleavage of the MIDA group.

-

Strong Aqueous Base: Strong bases like 1M NaOH will rapidly hydrolyze the MIDA ester at room temperature.[1]

-

Mild Aqueous Base: Even mild bases such as NaHCO₃ in the presence of protic solvents (e.g., water, methanol) can initiate deprotection.[1][8] This is the intended reactivity for its use in Suzuki couplings.

-

Mechanism of Deprotection: The hydrolysis proceeds via nucleophilic attack of a hydroxide ion at the boron center, leading to the release of the free boronic acid and the water-soluble MIDA ligand.[10]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 3. This compound [myskinrecipes.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. laballey.com [laballey.com]

- 6. ehs.umich.edu [ehs.umich.edu]

- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]

- 8. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of the Alkyne in Propynylboronic Acid MIDA Ester

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Modern Synthesis

In the landscape of modern organic synthesis and drug discovery, the demand for stable, versatile, and precisely reactive building blocks is paramount. Propynylboronic acid N-methyliminodiacetic acid (MIDA) ester has emerged as a cornerstone reagent, valued not only for its role in the reliable introduction of the propargyl motif but also for the nuanced reactivity of its alkyne functionality. The MIDA ligand is more than a simple protecting group; it is an enabling feature that confers exceptional benchtop stability, compatibility with a vast range of reaction conditions, and, most critically, modulates the intrinsic reactivity of the adjacent alkyne.[1][2][3]

This guide provides an in-depth exploration of the alkyne's reactivity within this specific molecular context. We will move beyond cataloging reactions to dissect the underlying electronic and steric principles that govern its behavior. For the medicinal chemist or process scientist, understanding this dual reactivity is key to unlocking its full potential in the strategic construction of complex molecular architectures.

Chapter 1: The MIDA Boronate: An Active Modulator of Reactivity

To appreciate the alkyne's behavior, one must first understand the role of its neighboring MIDA boronate. Unlike the planar, sp²-hybridized boron of a typical boronic acid, the boron atom in a MIDA boronate is sp³-hybridized, forming a tetracoordinate, bicyclic structure.[4] This structural change is the source of its remarkable properties.

Key Attributes of the MIDA Boronate Group:

-

Exceptional Stability: MIDA boronates are generally monomeric, crystalline solids that are stable to air, moisture, and silica gel chromatography, simplifying handling, purification, and long-term storage.[3][5][6] This stands in stark contrast to many free boronic acids, which are prone to decomposition via protodeboronation or oxidative degradation.[5]

-

Orthogonal Deprotection: The MIDA group is robust under anhydrous cross-coupling conditions but can be readily cleaved to reveal the reactive boronic acid. This deprotection is tunable: mild aqueous base (e.g., K₃PO₄) promotes a slow release of the boronic acid, ideal for coupling unstable partners, while stronger aqueous base (e.g., NaOH) effects rapid hydrolysis.[5][7] This controlled release is the cornerstone of iterative cross-coupling (ICC) methodologies.[3]

The stability and controlled deprotection create a system where the boron and alkyne moieties can be seen as two distinct reactive handles, whose reactivity can be selectively engaged.

Chapter 2: The Dual Reactivity Profile of the Alkyne Moiety

The propargylic MIDA boronate exerts a profound electronic influence on the adjacent alkyne, activating it towards a unique set of transformations not typically observed with simple terminal alkynes. This leads to a fascinating duality where the alkyne can act as either a nucleophile or as a coupling partner depending on the reaction conditions.

Part 2A: The Alkyne as a Nucleophile: The β-Boron Effect

A key discovery in understanding this system is the role of the "β-boron effect."[8][9] Analogous to the well-established β-silicon effect, the propargylic C–B bond can stabilize an adjacent positive charge. Theoretical calculations have revealed that the presence of the B(MIDA) group significantly raises the energy of the highest occupied molecular orbital (HOMO) of the molecule by approximately 0.3 eV.[8][10][11] This elevated HOMO makes the alkyne π-system more electron-rich and thus more susceptible to attack by electrophiles.

Crucially, this effect is highly regioselective. The HOMO has a larger orbital coefficient and a more negative natural bond orbital (NBO) charge at the terminal (γ) carbon compared to the internal (β) carbon.[9][10] Consequently, electrophilic attack occurs preferentially at this terminal position.

This predictable regioselectivity enables a range of valuable transformations where the B(MIDA) group remains intact.

Key Reactions Driven by the β-Boron Effect:

-

Regioselective Hydration: In the presence of acetyl chloride and water in hexafluoroisopropanol (HFIP), the alkyne undergoes hydration to selectively form α-boryl ketones.[9][12] This provides a direct route to highly functionalized ketones that retain the versatile boronate handle for subsequent reactions.

-

Regioselective Dihydrofluorination: Treatment with pyridine-HF results in the selective addition of two fluorine atoms, again directed by the β-boron effect.[12]

This protocol is adapted from literature procedures and exemplifies the practical application of the β-boron effect.[12]

-

Preparation: To a flame-dried vial under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq, e.g., 0.2 mmol).

-

Solvent Addition: Add hexafluoroisopropanol (HFIP) to achieve a concentration of 0.1 M.

-

Reagent Addition: Add H₂O (10.0 eq) followed by the slow, dropwise addition of acetyl chloride (15.0 eq) at room temperature. Causality Note: HFIP is a highly polar, non-nucleophilic solvent that stabilizes the developing carbocationic intermediate. Acetyl chloride acts as a Brønsted acid precursor upon reaction with water.

-

Reaction: Stir the reaction mixture at 30 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Workup: Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the desired α-boryl ketone.

Part 2B: The Alkyne as a Coupling Partner in Metal Catalysis

While the β-boron effect governs its reactivity with electrophiles, the primary utility of this compound often lies in transformations at the C–B bond, leaving the alkyne to act as a spectator or a subsequent reaction site.

-

Suzuki-Miyaura Cross-Coupling: This is the most prominent application. The MIDA ester serves as a stable and effective precursor to the corresponding boronic acid for palladium-catalyzed coupling with aryl, heteroaryl, or vinyl halides/triflates.[1] This reaction is a powerful method for synthesizing internal alkynes and conjugated enynes, which are valuable structures in pharmaceuticals and materials science.[1][13]

-

Rhodium-Catalyzed C-H Activation: The alkyne MIDA boronate can also participate in more advanced transformations, such as Rh(III)-catalyzed C-H activation and annulation reactions to build complex, boronate-functionalized heterocycles.[13]

This protocol outlines a typical "slow-release" cross-coupling, which is particularly useful when coupling with sensitive or challenging partners.

-

Preparation: In a reaction vessel, combine the aryl/vinyl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., SPhos, 4-10 mol%).

-

Reagent Addition: Add anhydrous K₃PO₄ (3.0 eq) as the base and a suitable solvent (e.g., toluene or THF). Causality Note: Anhydrous K₃PO₄ with trace water is key for the slow hydrolysis of the MIDA boronate, maintaining a low, steady-state concentration of the reactive boronic acid. This minimizes side reactions like protodeboronation.

-

Reaction: Degas the mixture (e.g., by sparging with argon for 15-20 minutes) and heat to the desired temperature (typically 60-100 °C). Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via silica gel chromatography to obtain the coupled product.

Chapter 3: Strategic Synthesis and Data Summary

The dual reactivity of this compound allows for sophisticated synthetic planning. A researcher can choose the order of operations to build molecular complexity efficiently. For instance, one could perform a Suzuki-Miyaura coupling first and then, in a subsequent step, leverage the β-boron effect to perform a regioselective hydration on the now-internal alkyne.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. MIDA Boronates [sigmaaldrich.com]

- 6. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Regioselective Electrophilic Addition to Propargylic B(MIDA)s Enabled by β‐Boron Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Regioselective Electrophilic Addition to Propargylic B(MIDA)s Enabled by β-Boron Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mild Rh(III)-catalyzed C-H activation and annulation with alkyne MIDA boronates: short, efficient synthesis of heterocyclic boronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Propynylboronic Acid MIDA Ester: A Technical Guide for the Modern Chemist

For the contemporary researcher in drug discovery and complex molecule synthesis, the precise and reliable introduction of small, functionalized fragments is paramount. Among the vast toolkit of organoboron reagents, N-methyliminodiacetic acid (MIDA) boronates have emerged as exceptionally robust and versatile building blocks. This guide provides an in-depth technical overview of a particularly useful, yet specialized member of this class: propynylboronic acid MIDA ester. We will delve into its core properties, the mechanistic underpinnings of its stability, and best practices for its application, grounded in both established chemical principles and practical laboratory experience.

Core Characteristics and Physicochemical Properties

This compound is a white to off-white solid at room temperature.[1] Its defining feature is the MIDA ligand chelating the boron atom, which confers remarkable stability compared to the parent boronic acid. This stability is not merely a matter of convenience; it is a critical feature that enables its use in multi-step synthetic sequences where unprotected boronic acids would decompose.[2][3]

Below is a summary of its key physicochemical properties:

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀BNO₄ | [1][4] |

| Molecular Weight | 194.98 g/mol | [1][4] |

| CAS Number | 1104637-55-9 | [1][4] |

| Physical Form | Solid / Powder | [1][5] |

| Melting Point | 185-204 °C (decomposes) | [1] |

| Storage Temperature | 2-8°C | [4] |

The MIDA Advantage: A Shield for a Reactive Moiety

The utility of this compound lies in the protective nature of the MIDA ligand. Boronic acids are Lewis acidic due to the vacant p-orbital on the boron atom, which makes them susceptible to degradation pathways such as protodeboronation.[6] The MIDA ligand, by coordinating to the boron atom through its nitrogen and two oxygen atoms, effectively shields this reactive site.[3][7] This coordination changes the hybridization of the boron center from sp² to sp³, alleviating its Lewis acidity and rendering the compound stable to air, moisture, and even column chromatography.[3]

This enhanced stability is the cornerstone of its application in iterative cross-coupling reactions, a powerful strategy for the systematic assembly of complex molecules.[6] The MIDA group acts as a "placeholder," allowing for chemical transformations on other parts of the molecule without disturbing the boronic acid functionality. When desired, the MIDA group can be readily cleaved under mild basic conditions to liberate the reactive boronic acid in situ for subsequent coupling reactions.[2][3]

Caption: The reversible protection of propynylboronic acid using a MIDA ligand.

Hazard Identification and Safe Handling Protocols

General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8]

-

Avoid Contact: Minimize contact with skin and eyes. In case of contact, rinse thoroughly with water.[8]

-

Ingestion: Do not eat, drink, or smoke while handling this chemical. If swallowed, rinse mouth with water and seek medical advice.[8]

First Aid Measures (General Guidance):

-

Inhalation: Move the affected person to fresh air.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[8]

Storage and Disposal

Proper storage is crucial for maintaining the integrity of this compound. It should be stored in a tightly sealed container in a refrigerator at 2-8°C.[4]

For disposal, follow all local, state, and federal regulations for chemical waste. Do not allow the material to enter drains or waterways.[8]

Caption: A generalized workflow for the safe handling of this compound.

Applications in Synthesis: The Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a stable and versatile reagent in Suzuki-Miyaura cross-coupling reactions.[4] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The use of the MIDA ester allows for the controlled introduction of a propynyl group onto an aromatic or vinylic halide. This is particularly valuable in the synthesis of conjugated enynes and other complex organic frameworks found in natural products and pharmaceuticals.[4]

Illustrative Reaction Scheme:

A typical Suzuki-Miyaura coupling involving this compound would proceed as follows:

-

Deprotection: The MIDA ester is treated with a mild aqueous base (e.g., NaOH or K₃PO₄) to hydrolyze the ester and generate the active propynylboronic acid in situ.

-

Catalytic Cycle: The generated boronic acid then enters the palladium catalytic cycle, undergoing transmetalation with a palladium(II) species, followed by reductive elimination to form the desired product and regenerate the palladium(0) catalyst.

The ability to perform this deprotection and coupling in a single pot simplifies the experimental procedure and can improve overall yields, especially when dealing with sensitive substrates.

Toxicological and Ecological Information

As of the time of this writing, specific toxicological and ecological data for this compound have not been thoroughly investigated. In the absence of such data, it is prudent to assume that the compound may be harmful if ingested or inhaled and may cause skin and eye irritation. Furthermore, its environmental fate and impact are unknown, and therefore, it should not be released into the environment.[8]

Conclusion

This compound represents a significant advancement in the field of synthetic organic chemistry. Its enhanced stability, conferred by the MIDA ligand, allows for greater flexibility and reliability in the synthesis of complex molecules. While a comprehensive safety profile is yet to be established, adherence to standard laboratory safety protocols should be sufficient for its handling in a research setting. As the demand for more sophisticated and diverse molecular architectures continues to grow, the utility of well-designed, stable building blocks like this compound will undoubtedly increase.

References

- Bhattacharya, A., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents.

- LaPorte, A. J., et al. (2023). MIDA‐ and TIDA‐Boronates Stabilize α‐Radicals Through B−N Hyperconjugation.

-

MIDA Boronates: A New Stable Form of Boronic Acids for Coupling Reactions. Sci-Hub. [Link]

- Lipshutz, B. H., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(45), 16757-16760.

-

MIDA boronate. Chem-Station International Edition. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

- Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17-27.

- Ballmer, S. G., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms.

-

This compound. 2A Biotech. [Link]

-

This compound. MySkinRecipes. [Link]

- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961-6963.

-

Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]

- Vedejs, E., & Chapman, R. W. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(15), 5474-5480.

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. ResearchGate. [Link]

-

Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses. [Link]

- Williams, A. F., et al. (2020). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science, 11(12), 3301-3306.

-

meta-Selective C–H Functionalisation of Aryl Boronic Acids Directed by a MIDA-Derived Boronate Ester. ResearchGate. [Link]

Sources

- 1. 丙炔基硼酸甲基亚氨基二乙酸酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 3. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]

- 4. This compound [myskinrecipes.com]

- 5. ビニルボロン酸MIDAエステル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with Propynylboronic Acid MIDA Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Power of a Bench-Stable Alkynylating Reagent